molecular formula C8H9BrO2 B6162289 [2-bromo-5-(hydroxymethyl)phenyl]methanol CAS No. 335612-69-6

[2-bromo-5-(hydroxymethyl)phenyl]methanol

Cat. No.: B6162289
CAS No.: 335612-69-6
M. Wt: 217.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-bromo-5-(hydroxymethyl)phenyl]methanol: is an organic compound with the molecular formula C7H7BrO2 It is a brominated derivative of phenol, featuring both a bromine atom and a hydroxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-bromo-5-(hydroxymethyl)phenyl]methanol typically involves the bromination of phenol derivatives. One common method is the electrophilic halogenation of phenol with bromine. The reaction conditions often include the use of a solvent such as acetic acid or water, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-bromo-5-(hydroxymethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-bromo-5-(hydroxymethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its bromine atom and hydroxymethyl group provide reactive sites for further functionalization .

Biology

In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may serve as a model compound for investigating the toxicity and metabolic pathways of brominated organic compounds .

Medicine

The hydroxymethyl group can be modified to create derivatives with enhanced biological activity .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-(hydroxymethyl)phenol
  • 2-bromo-4-(hydroxymethyl)phenylmethanol
  • 2-bromo-3-(hydroxymethyl)phenylmethanol

Uniqueness

Compared to similar compounds, [2-bromo-5-(hydroxymethyl)phenyl]methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group on the benzene ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity .

Properties

CAS No.

335612-69-6

Molecular Formula

C8H9BrO2

Molecular Weight

217.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.